molecular formula C15H14FNO2 B13743312 4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide

4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide

Cat. No.: B13743312
M. Wt: 259.27 g/mol
InChI Key: MBXPOVLTNKOCIE-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a hydroxyphenyl ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide can be achieved through several methods. One common approach involves the condensation reaction of 4-fluorobenzoyl chloride with 4-hydroxyphenethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of 4-fluoro-N-[2-(4-oxophenyl)ethyl]-benzamide.

    Reduction: Formation of 4-fluoro-N-[2-(4-hydroxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide: Contains a methoxy group instead of fluorine.

    4-Bromo-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide: Contains a bromine atom instead of fluorine.

Uniqueness

4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-fluoro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

InChI

InChI=1S/C15H14FNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)

InChI Key

MBXPOVLTNKOCIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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